Norharmane

Catalog No.
S537513
CAS No.
244-63-3
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norharmane

CAS Number

244-63-3

Product Name

Norharmane

IUPAC Name

9H-pyrido[3,4-b]indole

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H

InChI Key

AIFRHYZBTHREPW-UHFFFAOYSA-N

SMILES

Array

solubility

>25.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

beta-carboline, norharman, norharman hydrochloride, norharmane, norhormane

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3

The exact mass of the compound Norharmane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84417. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. It belongs to the ontological category of mancude organic heterotricyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Norharmane (9H-Pyrido[3,4-b]indole) is a foundational β-carboline alkaloid, distinguished by its rigid, planar tricyclic structure. It serves as a critical parent compound for a range of derivatives and is primarily utilized for its intrinsic fluorescence, its activity as a monoamine oxidase (MAO) inhibitor, and as a versatile building block for synthesizing more complex molecules with applications in medicinal chemistry and materials science. [REFS-1, REFS-2] Its procurement is often considered for neurochemical research, development of anticancer agents, and formulation of industrial additives where its specific electrochemical and inhibitory properties are paramount.

Substituting Norharmane with its close structural analog, Harman (1-methylnorharmane), or other β-carbolines like Harmine is often unfeasible due to quantifiable differences in biological and chemical activity. The absence of the C1-methyl group in Norharmane, compared to Harman, fundamentally alters its interaction with enzyme active sites, leading to distinct monoamine oxidase (MAO-A vs. MAO-B) inhibition profiles. [1] These seemingly minor structural modifications also impact key physical properties such as lipophilicity and molecular interactions, which are critical for applications in drug development and materials science. [2] For reproducible outcomes in sensitive assays, such as enzyme kinetics, cell-based toxicity studies, or the formulation of corrosion inhibitors, the specific molecular structure of Norharmane is required.

Differentiated Monoamine Oxidase (MAO) Inhibition Profile vs. Harman

Norharmane demonstrates strong, nearly equipotent inhibition of both human monoamine oxidase isoforms, MAO-A and MAO-B. In contrast, its C1-methylated analog, Harman, is a selective inhibitor of MAO-A. [1] This makes Norharmane the specific choice for applications requiring broad MAO inhibition, whereas Harman is suited for selective MAO-A targeting. One dataset reports IC50 values for Norharmane of 6.5 µM for MAO-A and 4.7 µM for MAO-B, highlighting its dual action.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataMAO-A: 6.5 µM; MAO-B: 4.7 µM
Comparator Or BaselineHarman: Selective for MAO-A
Quantified DifferenceNorharmane is a non-selective, dual inhibitor, while Harman is selective for MAO-A.
ConditionsIn vitro human monoamine oxidase enzyme assay.

For researchers developing CNS tools or therapeutics, this differential selectivity is a critical procurement factor; choosing the wrong analog leads to fundamentally different biological outcomes.

Superior Precursor Suitability for N-9 Position Functionalization

The N-9 position of the indole ring in β-carbolines is a key site for synthetic modification to alter properties like solubility, cell permeability, and target selectivity. Norharmane, lacking the C1-methyl group of Harman or the C7-methoxy group of Harmine, presents an unhindered and electronically distinct scaffold for N-9 alkylation. [1] Synthetic procedures show that the N-9 nitrogen can be readily deprotonated with bases like sodium hydride (NaH) and subsequently alkylated with various electrophiles, serving as a versatile platform for generating libraries of novel derivatives. [2] This makes high-purity Norharmane a more reliable starting material for synthetic campaigns focused on N-9 diversification compared to more substituted or sterically hindered analogs.

Evidence DimensionSynthetic Accessibility
Target Compound DataUnhindered N-9 position, suitable for deprotonation and alkylation.
Comparator Or BaselineHarman (C1-methyl) and Harmine (C7-methoxy) possess additional functional groups that can influence reactivity and steric access.
Quantified DifferenceNot directly quantified, but represents a key difference in synthetic strategy and precursor choice.
ConditionsStandard organic synthesis conditions for N-alkylation (e.g., NaH in DMF).

For chemists synthesizing derivative libraries, starting with Norharmane simplifies reaction planning and avoids potential side reactions or steric issues associated with other β-carbolines, saving time and resources.

Defined Lipophilicity for Controlled Membrane Interaction Studies

Lipophilicity, measured as LogP, is a critical parameter for predicting a compound's membrane permeability and pharmacokinetic behavior. Norharmane has a calculated LogP of 2.56, which is significantly lower than that of Harman (LogP = 3.36) but higher than more polar analogs. [1] This places Norharmane in a distinct physicochemical space. In studies of multidrug resistance transporters, Harman, the most lipophilic of the three tested β-carbolines (Harman, Harmine, Norharmane), exhibited the highest cytotoxicity. [1] Therefore, when the research goal is to study transporter inhibition or other membrane-related phenomena with minimized baseline cytotoxicity, the lower lipophilicity of Norharmane makes it a more suitable tool compound than Harman.

Evidence DimensionCalculated Octanol-Water Partition Coefficient (LogP)
Target Compound Data2.56
Comparator Or BaselineHarman: 3.36; Harmine: 3.05
Quantified DifferenceNorharmane is ~6.3 times less lipophilic than Harman (based on a 0.8 difference in LogP).
ConditionsCalculated using ALOGPS 2.1 program.

Selecting Norharmane provides a well-defined, moderately lipophilic baseline, essential for reproducible cell-based assays and for isolating the effects of molecular interactions from non-specific membrane partitioning.

Baseline Tool for Broad-Spectrum Monoamine Oxidase (MAO) Inhibition Studies

Where research requires the inhibition of both MAO-A and MAO-B without the isoform selectivity of analogs like Harman, Norharmane is the appropriate choice. Its well-documented, nearly equipotent IC50 values against both isoforms make it a reliable standard for establishing baseline effects of dual MAO inhibition in neurochemical and pharmacological models. [1]

Core Scaffold for N-9 Position Medicinal Chemistry Programs

In synthetic programs aimed at developing novel kinase inhibitors or other therapeutics, Norharmane serves as an ideal starting scaffold. Its unencumbered N-9 position allows for straightforward and predictable alkylation or arylation, enabling the rapid generation of derivative libraries to explore structure-activity relationships without the complicating steric or electronic influence of substituents found on Harman or Harmine. [2]

Investigating Structure-Activity Relationships in Membrane Transporter Modulation

When studying the interaction of small molecules with membrane proteins like P-glycoprotein (P-gp/MDR1), Norharmane's moderate and quantitatively defined lipophilicity (LogP 2.56) makes it a superior choice over the more lipophilic Harman (LogP 3.36). This allows researchers to probe specific molecular interactions while minimizing confounding effects from non-specific membrane partitioning and associated cytotoxicity. [3]

Formulation of Eco-Friendly Corrosion Inhibitors for Acidic Media

The nitrogen atoms and planar structure of Norharmane enable it to adsorb onto metal surfaces, forming a protective barrier. In industrial applications requiring corrosion protection for mild steel in acidic environments (e.g., 1 M HCl), Norharmane and its derivatives serve as effective, environmentally conscious inhibitor components. Its structure provides a robust platform for developing high-efficiency inhibitor formulations. [4]

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

168.068748264 Da

Monoisotopic Mass

168.068748264 Da

Heavy Atom Count

13

LogP

3.17 (LogP)
3.17

Melting Point

199 °C

UNII

94HMA1I78O

Related CAS

7259-44-1 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Mutagens

Pictograms

Irritant

Irritant

Other CAS

244-63-3

Wikipedia

Norharman

Dates

Last modified: 08-15-2023
Elfarra, A., et al., Drug Metab. Dispos., 26, 779 (1998)
Da Costa, A., et al., Biocell, 23, 65 (1999)
Janetzky, B., et al., Drug Dev. Res., 46, 51 (1999)
Kutty, R., et al., Toxicol. Appl. Pharmacol., 107, 377 (1991)

Explore Compound Types